Halofantrina -

Halofantrina

Catalog Number: EVT-1542194
CAS Number:
Molecular Formula: C26H30Cl2F3NO
Molecular Weight: 500.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Halofantrine is a member of phenanthrenes.
Source and Classification

Halofantrine was first synthesized in the 1970s and has been utilized in clinical settings since then. It is classified as an organic compound under the category of phenanthrenes and derivatives, characterized by its complex polycyclic structure. The chemical formula for halofantrine is C26H30Cl2F3NOC_{26}H_{30}Cl_{2}F_{3}NO, with a molecular weight of approximately 500.424 g/mol .

Synthesis Analysis

Methods and Technical Details

Halofantrine can be synthesized through several methods, often involving multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic precursors followed by chlorination and fluorination steps to introduce the necessary halogen substituents. For example, a typical synthesis might involve:

  1. Formation of Intermediate Compounds: Starting from simpler aromatic compounds, intermediates are generated through nucleophilic substitutions.
  2. Chlorination: The introduction of chlorine atoms at specific positions on the aromatic rings.
  3. Fluorination: Subsequent addition of fluorine atoms to enhance biological activity.
  4. Final Cyclization: The final steps often include cyclization reactions that yield the phenanthrene core structure characteristic of halofantrine.

These processes require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of halofantrine features a tricyclic aromatic core with various substituents that enhance its pharmacological properties. Notably, it contains:

  • Three benzene rings fused together (phenanthrene moiety).
  • Chlorine and fluorine substituents that contribute to its lipophilicity and biological activity.

Using techniques such as density functional theory calculations, infrared spectroscopy, and Raman spectroscopy, researchers have confirmed the structural integrity and functional groups present in halofantrine .

Chemical Reactions Analysis

Reactions and Technical Details

Halofantrine undergoes various chemical reactions in biological systems:

  • Metabolism: In vivo, halofantrine is metabolized primarily in the liver to form desbutylhalofantrine, which retains some antimalarial activity but is less potent than the parent compound.
  • Interaction with Heme: The primary mechanism involves binding to heme molecules released during the digestion of hemoglobin by the malaria parasite. This binding prevents heme polymerization into non-toxic forms (hemozoin), resulting in cytotoxicity due to heme accumulation .
Mechanism of Action

Halofantrine acts by inhibiting the polymerization of heme within Plasmodium parasites, effectively poisoning them with their own metabolic waste. The compound binds to free heme released during hemoglobin degradation, preventing its conversion into non-toxic forms. This process leads to increased oxidative stress within the parasite cells, ultimately resulting in cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Halofantrine typically appears as a solid crystalline substance.
  • Solubility: It has very low water solubility (0.000111 mg/mL), which affects its bioavailability.

Chemical Properties

  • LogP: The high logP value (8.9) indicates significant lipophilicity, facilitating membrane permeability.
  • pKa Values: Halofantrine has pKa values indicating it can exist in both protonated and deprotonated forms under physiological conditions.

These properties are critical for understanding its pharmacokinetics and optimizing its formulation for therapeutic use .

Applications

Halofantrine is primarily used in clinical settings for treating malaria caused by Plasmodium falciparum, especially in regions where resistance to other antimalarials is prevalent. Its effectiveness against multidrug-resistant strains makes it an important option in antimalarial therapy . Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy and reduce toxicity associated with high doses .

Introduction to Halofantrine

Historical Development and Discovery

Halofantrine emerged from the U.S. Army’s intensive post-Vietnam War antimalarial drug discovery program at the Walter Reed Army Institute of Research (WRAIR). Developed between 1965 and 1975 under medicinal chemist William Colwell, it was designated experimental number WR 171,669 during screening of over 250,000 compounds. Collaborations with SRI International facilitated its optimization, driven by the urgent need to combat chloroquine-resistant Plasmodium falciparum strains that compromised military operations in Southeast Asia. By 1982, halofantrine’s structure—a 9-phenanthrene methanol derivative—was first documented in scientific literature. SmithKline Beecham (now GlaxoSmithKline) later marketed it as Halfan® after FDA approval in 1992, though it was never commercialized in the U.S. or U.K. due to safety concerns [1] [5] [10].

Classification Within Antimalarial Pharmacotherapeutics

Halofantrine belongs to the aryl amino alcohol class, sharing structural homology with quinine, lumefantrine, and mefloquine. Its chemical designation is 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]-1-propanol (molecular formula: C₂₆H₃₀Cl₂F₃NO; molecular weight: 500.43 g/mol). As a blood schizontocide, it selectively targets the erythrocytic stage of Plasmodium parasites. Its mechanism involves dual actions:

  • Heme Polymerization Inhibition: Forms toxic complexes with ferriprotoporphyrin IX (hematin), disrupting heme detoxification in parasite digestive vacuoles [1] [3].
  • Plasmepsin Binding: Inhibits plasmepsin II, a hemoglobin-degrading aspartic protease unique to Plasmodium [1].Unlike artemisinin derivatives, halofantrine lacks activity against gametocytes or liver-stage hypnozoites, limiting its utility for transmission blocking or radical cure [3] [6].

Table 1: Key Physicochemical Properties of Halofantrine

PropertyValueSignificance
Molecular FormulaC₂₆H₃₀Cl₂F₃NOHigh lipophilicity (LogP 8.9)
Aromatic SystemSubstituted phenanthreneStructural similarity to quinine
Protein Binding60–70%Erratic bioavailability
MetabolismHepatic (CYP3A4-mediated)Susceptible to grapefruit juice interactions
Elimination Half-life6–10 daysProlonged tissue retention

Global Health Relevance in Malaria-Endemic Regions

Halofantrine initially offered a critical therapeutic alternative in areas with multidrug-resistant falciparum malaria, particularly where chloroquine and sulfadoxine-pyrimethamine failures were widespread. Its low production cost (US\$1.40 per 6-tablet course in developing countries) made it accessible for resource-limited settings. However, variable oral bioavailability (enhanced 6-fold by fatty foods) and emerging resistance compromised its reliability. By the early 2000s, the World Health Organization (WHO) excluded it from treatment guidelines due to cardiotoxicity risks, relegating its use to exceptional cases where artemisinin-based combination therapies (ACTs) were unavailable. Today, it remains minimally deployed but retains historical significance as a marker of antimalarial drug evolution [1] [5] [9].

Properties

Product Name

Halofantrina

IUPAC Name

(1S)-3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol

Molecular Formula

C26H30Cl2F3NO

Molecular Weight

500.4 g/mol

InChI

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3/t25-/m0/s1

InChI Key

FOHHNHSLJDZUGQ-VWLOTQADSA-N

SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Isomeric SMILES

CCCCN(CCCC)CC[C@@H](C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.